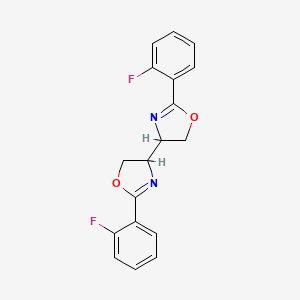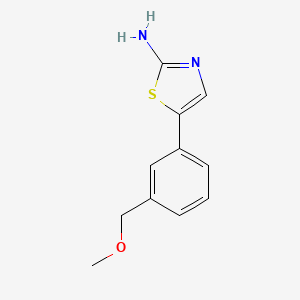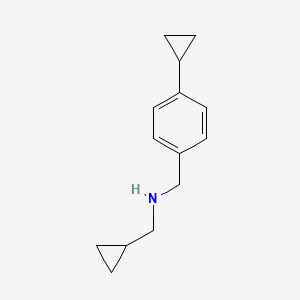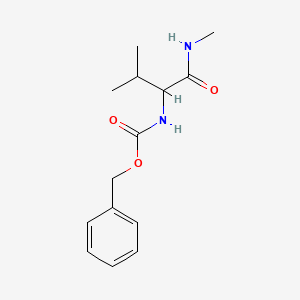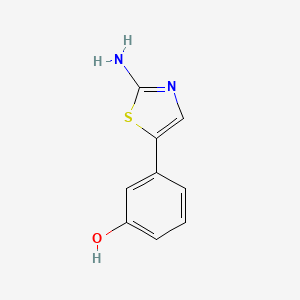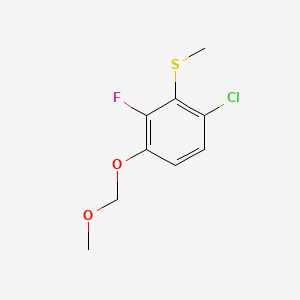
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is a synthetic organic compound characterized by the presence of chloro, fluoro, methoxymethoxy, and methylsulfane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxymethoxylation: Protection of hydroxyl groups using methoxymethyl chloride under basic conditions.
Thioether Formation: Introduction of the methylsulfane group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.
Reduction: Reduction of the chloro and fluoro groups under specific conditions.
Substitution: Nucleophilic substitution reactions involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups replacing the chloro and fluoro groups.
Scientific Research Applications
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenyl)methanol
- (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
- (3-Bromo-5-chlorophenyl)boronic acid
Uniqueness
(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H10ClFO2S |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-chloro-3-fluoro-4-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10ClFO2S/c1-12-5-13-7-4-3-6(10)9(14-2)8(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
ALMISGFOKFTOST-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


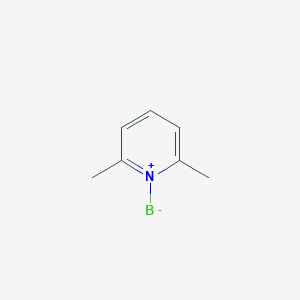
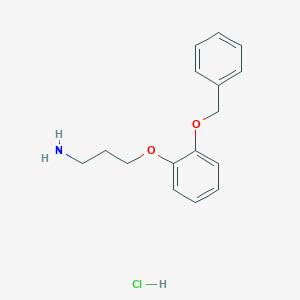
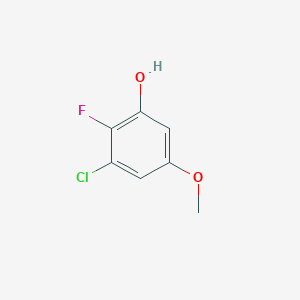
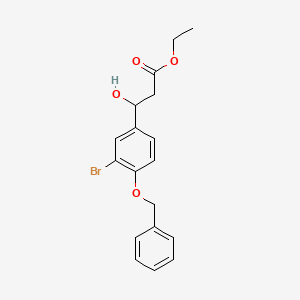
![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
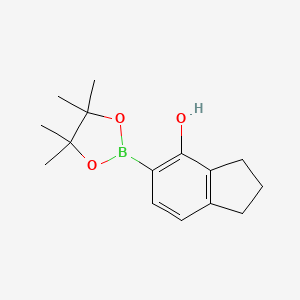
![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
